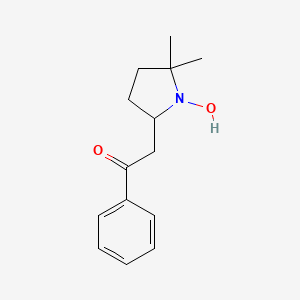

2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-YL)-1-phenylethanone

Description

2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylethanone is a synthetic organic compound featuring a phenylethanone backbone substituted with a hydroxylated 5,5-dimethylpyrrolidine ring. This structure confers unique physicochemical and biological properties, including enhanced hydrogen-bonding capacity (due to the hydroxyl group) and increased lipophilicity (from the dimethylpyrrolidine moiety) compared to simpler phenylethanone derivatives.

Properties

CAS No. |

61856-54-0 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

2-(1-hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylethanone |

InChI |

InChI=1S/C14H19NO2/c1-14(2)9-8-12(15(14)17)10-13(16)11-6-4-3-5-7-11/h3-7,12,17H,8-10H2,1-2H3 |

InChI Key |

RSVRHTHHVAIPGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(N1O)CC(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-YL)-1-phenylethanone typically involves the reaction of 2-phenylethanone with 5,5-dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxy group on the pyrrolidine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-YL)-1-phenylethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-YL)-1-phenylethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-YL)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-1-phenylethanone (Compound 20)

- Structure : Replaces the hydroxy-pyrrolidinyl group with a 4-chlorophenyl substituent.

- Synthesis: Prepared via nucleophilic substitution of α-bromoacetophenone with 4-chlorophenol under basic conditions (K₂CO₃, butanone, reflux) .

- Crystallography : Characterized by X-ray diffraction, confirming planar geometry and intermolecular interactions .

Arylpiperazine Derivatives (Compounds 18 and 19)

- Structure: Feature piperazine rings instead of pyrrolidine. Example: 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (Compound 18).

- Synthesis: Derived from arylpiperazine and phenylethanone precursors.

- Bioactivity : Exhibit potent analgesic effects (>70% inhibition in writhing tests) and neuropathic pain relief without sedation .

2-(Methylamino)-1-phenylethanone

- Structure: Substitutes pyrrolidine with a methylamino group.

- Physicochemical Properties : Liquid state (density: 1.019 g/cm³, boiling point: 245°C), contrasting with the likely solid state of the target compound due to hydrogen bonding .

Physicochemical Properties

Biological Activity

2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-YL)-1-phenylethanone, also known by its CAS number 61856-55-1, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies investigating its effects on different biological systems.

Molecular Characteristics:

- Molecular Formula: C15H21NO2

- Molecular Weight: 247.33 g/mol

- IUPAC Name: 2-(1-hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one

- CAS Number: 61856-55-1

Structural Representation:

The compound features a pyrrolidine ring with a hydroxy group and a phenylpropanone moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO2 |

| Molecular Weight | 247.33 g/mol |

| IUPAC Name | 2-(1-hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one |

| CAS Number | 61856-55-1 |

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenylpropanone with 2,2-dimethylpyrrolidine in the presence of bases such as sodium hydride or potassium tert-butoxide. This process can be optimized for yield and purity using advanced techniques like chromatography.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The hydroxy group and the phenylpropanone moiety are crucial for binding to specific enzymes or receptors, leading to diverse biological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research involving A549 human lung adenocarcinoma cells demonstrated that derivatives of pyrrolidine compounds exhibited significant cytotoxicity. The structure-dependence of these activities suggests that modifications in the chemical structure can enhance or diminish biological efficacy.

Key Findings:

- Cytotoxicity Assays: Compounds were tested at a concentration of 100 µM for their effects on A549 cells and compared against standard chemotherapeutics like cisplatin.

- Structure Activity Relationship (SAR): Variations in substituents on the phenyl ring significantly influenced anticancer activity. For example:

- Substitutions with halogens (4-chloro and 4-bromo) enhanced anticancer effects.

- The presence of a dimethylamino group resulted in the most potent activity among tested derivatives.

Antimicrobial Properties

In addition to anticancer effects, certain derivatives of this compound have shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant pathogens.

Study on Anticancer Activity

A study conducted on various pyrrolidine derivatives indicated that certain modifications could lead to improved efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells. The results emphasized the importance of structural features in designing effective anticancer agents.

Study on Antimicrobial Activity

Another investigation into the antimicrobial properties revealed that specific substitutions within the compound's structure could enhance its effectiveness against resistant bacterial strains. This highlights the potential for developing new antibiotics based on the scaffold provided by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.